3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide 3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875139
InChI: InChI=1S/C15H13ClN2O3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19)
SMILES:
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol

3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

CAS No.:

Cat. No.: VC15875139

Molecular Formula: C15H13ClN2O3

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide -

Specification

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
IUPAC Name 3-amino-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Standard InChI InChI=1S/C15H13ClN2O3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19)
Standard InChI Key MWDPQBLBPPEWCB-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 3-amino-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide, reflecting its benzamide backbone and dihydrobenzodioxin substituent. Key identifiers include:

PropertyValue
Molecular FormulaC15H13ClN2O3\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_3
Molecular Weight304.73 g/mol
InChI KeyMWDPQBLBPPEWCB-UHFFFAOYSA-N
Canonical SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)N
PubChem CID28722846

The 2D structure consists of a benzamide group (positions 3 and 4 substituted with amino and chlorine) connected to a 2,3-dihydrobenzo[b][1, dioxin ring via an amide linkage .

Spectral and Computational Data

The compound’s Standard InChI string (InChI=1S/C15H13ClN2O3/c16-11-3-1-9(7-12(11)17)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6,17H2,(H,18,19)) provides a complete descriptor for its stereochemistry and connectivity. Computational analyses predict moderate polarity due to the amide and ether oxygen atoms, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as outlined in studies of analogous benzodioxin-containing molecules. A representative pathway includes:

  • Esterification: 2,3-Dihydroxybenzoic acid is esterified using methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate .

  • Alkylation and Cyclization: The dihydroxy ester undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate, yielding a cyclized 2,3-dihydrobenzo[b] dioxin ester .

  • Hydrolysis and Amidation: The ester is hydrolyzed to the carboxylic acid, which is then converted to the target amide via a mixed-anhydride method using reagents like isobutyl chloroformate and triethylamine .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper substitution at the 3- and 4-positions of the benzamide ring.

  • Purification: Removing byproducts generated during cyclization and amidation steps.

  • Yield Improvement: Reported yields for analogous compounds range from 40–60%, necessitating optimization .

Pharmacological Applications

PARP1 Inhibition

This compound belongs to a class of molecules evaluated for poly(ADP-ribose) polymerase 1 (PARP1) inhibition. PARP1 plays a critical role in DNA repair, and its inhibition enhances the cytotoxicity of DNA-damaging agents in cancer therapy. In enzymatic assays, derivatives of 3-amino-4-chloro-N-(2,3-dihydrobenzo[b] dioxin-6-yl)benzamide demonstrated IC50_{50} values in the low micromolar range, comparable to early-generation PARP inhibitors like olaparib .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation, with a retention time of 8.2 minutes. Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 305.1 [M+H]+^+ .

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 6.97–6.85 (m, 3H), 4.32–4.28 (m, 4H), 2.51 (s, 2H) .

  • IR (KBr): 3320 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O amide), 1240 cm1^{-1} (C-O-C ether).

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